molecular formula C13H12FNO2 B1319340 3-Fluoro-4-(4-methoxyphenoxy)aniline CAS No. 87294-20-0

3-Fluoro-4-(4-methoxyphenoxy)aniline

Cat. No.: B1319340
CAS No.: 87294-20-0
M. Wt: 233.24 g/mol
InChI Key: PCZUUFORWUUPJP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Context within Fluoro-Substituted Aniline (B41778) Derivatives

3-Fluoro-4-(4-methoxyphenoxy)aniline is a distinct member of the fluoro-substituted aniline derivatives, a class of compounds that has garnered considerable attention in medicinal chemistry. The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a range of pharmacokinetic and physicochemical properties. nih.govresearchgate.netresearchgate.netmdpi.com In the case of this compound, the fluorine atom at the 3-position of the aniline ring significantly influences the molecule's electronic properties, pKa, and metabolic stability. nih.govresearchgate.netmdpi.com This strategic fluorination can block potential sites of metabolism and modulate the basicity of the adjacent amino group, which can be critical for target binding and bioavailability. researchgate.net

The 4-(4-methoxyphenoxy) group further defines the compound's structural and functional identity. The phenoxy group itself is considered a "privileged" moiety in drug design, often contributing to potent biological activity. nih.gov The methoxy (B1213986) substituent on the terminal phenoxy ring can also play a role in optimizing ligand-target interactions and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.netnih.gov The combination of these substituents on the aniline core results in a molecule with a specific three-dimensional shape and electronic distribution, making it a highly tailored building block for complex organic synthesis.

IdentifierValue
IUPAC NameThis compound
CAS Number87294-20-0
Molecular FormulaC₁₃H₁₂FNO₂
Molecular Weight233.24 g/mol

Significance as a Precursor and Scaffold in Advanced Organic Synthesis

The primary significance of this compound in advanced organic synthesis lies in its role as a key intermediate in the production of the anticancer drug Trametinib. nih.gov Trametinib is a highly potent and selective inhibitor of MEK1 and MEK2 enzymes in the MAPK/ERK pathway, which is often dysregulated in various cancers. nih.gov The synthesis of Trametinib relies on the availability of this compound as a starting material, highlighting the compound's critical position in the pharmaceutical supply chain.

The synthesis of this key intermediate can be approached through multi-step sequences. A plausible synthetic route involves the nucleophilic aromatic substitution of a di-fluoro nitrobenzene (B124822) derivative with a methoxyphenol, followed by the reduction of the nitro group to an amine. This is analogous to the synthesis of similar compounds like 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid. researchgate.net

Beyond its application in the synthesis of Trametinib, the structural motif of this compound serves as a valuable scaffold for the development of other biologically active molecules. The aniline functional group provides a reactive handle for a wide array of chemical transformations, including amide bond formation, N-arylation, and diazotization reactions, allowing for the introduction of diverse functionalities and the construction of larger, more complex molecular frameworks. The inherent structural features of the molecule make it an attractive starting point for the exploration of new chemical space in the quest for novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.

ApplicationDescription
Key Intermediate for TrametinibServes as a crucial building block in the multi-step synthesis of the MEK inhibitor Trametinib, a targeted therapy for various cancers. nih.gov
Scaffold in Medicinal ChemistryThe fluoro-substituted aniline core with the methoxyphenoxy side chain provides a valuable template for the design and synthesis of new kinase inhibitors and other potential therapeutic agents.
Building Block in Organic SynthesisThe reactive amine group allows for a variety of chemical modifications, making it a versatile precursor for the synthesis of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZUUFORWUUPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599148
Record name 3-Fluoro-4-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87294-20-0
Record name 3-Fluoro-4-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 4 4 Methoxyphenoxy Aniline

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lkouniv.ac.inias.ac.in For 3-Fluoro-4-(4-methoxyphenoxy)aniline, the analysis reveals two primary disconnection points corresponding to the formation of the diaryl ether and the installation of the aniline (B41778) functional group.

Key Disconnections:

C-O Ether Bond Disconnection: The most logical disconnection is the cleavage of the diaryl ether bond. This leads to two possible synthetic routes based on the nature of the bond-forming reaction:

SNAr Pathway: This disconnection generates a phenoxide nucleophile (from 4-methoxyphenol) and an electrophilic fluoro-substituted aromatic ring. The presence of a strong electron-withdrawing group (EWG), such as a nitro group (NO₂), is required to activate the ring for Nucleophilic Aromatic Substitution (SNAr). This leads to synthons of a 4-methoxyphenoxide anion and a 3-fluoro-4-halophenyl cation, with the amino group being introduced later via a nitro group reduction.

Ullmann Coupling Pathway: This strategy also breaks the C-O bond, leading to a phenol (B47542) (4-methoxyphenol) and an aryl halide (a derivative of 3-fluoro-4-haloaniline), or vice versa. This reaction is typically catalyzed by copper. researchgate.net

C-N Bond (Functional Group Interconversion - FGI): The aniline functional group is often synthetically derived from the reduction of a nitro group. lkouniv.ac.in A Functional Group Interconversion (FGI) step in the retrosynthesis replaces the amino (-NH₂) group with a nitro (-NO₂) group. The nitro group serves as a powerful electron-withdrawing group, which facilitates the preceding C-O bond formation via an SNAr reaction.

These disconnection strategies suggest that key starting materials would include compounds like 3,4-difluoronitrobenzene, 4-bromo-2-fluoronitrobenzene, and 4-methoxyphenol (B1676288).

Direct Synthesis Routes for this compound

The synthesis of the title compound is primarily achieved through the formation of the diaryl ether linkage, followed by the reduction of a nitro group precursor.

The SNAr reaction is a highly effective method for forming the diaryl ether bond in this system. The strategy relies on the reaction of an electron-deficient aryl fluoride (B91410) with a phenoxide. A common precursor for the aniline moiety is a nitro-substituted benzene (B151609) ring, as the nitro group strongly activates the ring towards nucleophilic attack, particularly at the para position. researchgate.netnih.gov

A representative synthesis involves a two-step process:

Ether Formation: 3,4-Difluoronitrobenzene is treated with 4-methoxyphenol in the presence of a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF). The phenoxide, generated in situ, preferentially displaces the fluoride at the 4-position (para to the nitro group), yielding 1-fluoro-2-nitro-4-(4-methoxyphenoxy)benzene.

Nitro Group Reduction: The intermediate nitro compound is then reduced to the corresponding aniline. Common methods include catalytic hydrogenation (H₂ gas with a palladium catalyst) or chemical reduction using reagents like iron powder in the presence of ammonium (B1175870) chloride (Fe/NH₄Cl) in an alcohol/water mixture. researchgate.netijcce.ac.ir

Table 1: SNAr Synthesis Pathway for this compound

Step Starting Materials Reagents and Conditions Intermediate/Product Purpose
1 3,4-Difluoronitrobenzene, 4-Methoxyphenol K₂CO₃, DMF, Heat 1-Fluoro-2-nitro-4-(4-methoxyphenoxy)benzene Diaryl ether bond formation via SNAr

Ullmann condensation is a classic method for forming diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol. researchgate.net While modern variations have improved reaction conditions, the core principle remains the same.

For the synthesis of this compound, an Ullmann coupling could be envisioned between 4-bromo-2-fluoronitrobenzene and 4-methoxyphenol. The use of a nitro-substituted precursor is again advantageous. The reaction is typically carried out at elevated temperatures using a copper catalyst (e.g., CuI, CuO) and a base. Following the formation of the diaryl ether, the nitro group is reduced to the aniline as described previously.

Table 2: Ullmann-Type Coupling Synthesis Pathway

Step Starting Materials Reagents and Conditions Intermediate/Product Purpose
1 4-Bromo-2-fluoronitrobenzene, 4-Methoxyphenol CuI, Base (e.g., Cs₂CO₃), Solvent (e.g., DMF), Heat 1-Fluoro-2-nitro-4-(4-methoxyphenoxy)benzene Diaryl ether bond formation via Ullmann coupling

Derivatization Reactions of the Aniline Moiety

The primary aromatic amine of this compound is a versatile functional group that can undergo numerous chemical transformations, allowing for its incorporation into more complex molecular architectures.

The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. nih.gov These reactions are fundamental in the synthesis of pharmaceuticals and other functional materials. The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl).

Table 3: Representative Amide Formation Reactions

Acylating Agent Base/Conditions Product
Acetyl chloride Triethylamine, CH₂Cl₂ N-(3-Fluoro-4-(4-methoxyphenoxy)phenyl)acetamide
Benzoyl chloride Pyridine, 0 °C to RT N-(3-Fluoro-4-(4-methoxyphenoxy)phenyl)benzamide
Acetic anhydride Pyridine, RT N-(3-Fluoro-4-(4-methoxyphenoxy)phenyl)acetamide

The primary aniline group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting diazonium salt is a highly valuable synthetic intermediate that can be readily displaced by a wide range of nucleophiles, often in the presence of a copper(I) salt catalyst in what is known as the Sandmeyer reaction. nih.gov This allows the amino group to be replaced with halogens, cyano, hydroxyl, and other functionalities.

Table 4: Transformations via Diazonium Salt Intermediate

Reagent(s) Reaction Name Product Functional Group
CuCl / HCl Sandmeyer -Cl (Chloro)
CuBr / HBr Sandmeyer -Br (Bromo)
CuCN / KCN Sandmeyer -CN (Cyano)
KI -I (Iodo)
H₂O, Heat -OH (Hydroxyl)

These transformations significantly expand the synthetic utility of this compound, enabling its use as a versatile building block in organic synthesis.

Schiff Base Formation

The primary amine functionality of this compound serves as a versatile handle for the synthesis of various derivatives, most notably Schiff bases (or imines). This classical condensation reaction involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the characteristic C=N double bond of the azomethine group.

The reaction is typically carried out by refluxing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the dehydration step. Modern synthetic methodologies, including microwave irradiation and solvent-free grinding techniques, have been shown to accelerate this transformation for structurally similar fluoroanilines, offering advantages in terms of reduced reaction times and improved energy efficiency.

While specific studies on this compound are not extensively documented, its reactivity is expected to be analogous to other fluoroanilines. The condensation with various substituted aromatic aldehydes would lead to a library of N-benzylidene-3-fluoro-4-(4-methoxyphenoxy)aniline derivatives. The electronic nature of the substituents on the aldehyde can influence the reaction rate and the properties of the resulting Schiff base.

Table 1: Representative Schiff Base Derivatives of this compound

Aldehyde ReactantResulting Schiff Base ProductExpected Product Name
BenzaldehydeN-benzylidene-3-fluoro-4-(4-methoxyphenoxy)aniline
4-MethylbenzaldehydeN-(4-methylbenzylidene)-3-fluoro-4-(4-methoxyphenoxy)aniline
4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-3-fluoro-4-(4-methoxyphenoxy)aniline
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-3-fluoro-4-(4-methoxyphenoxy)aniline
4-ChlorobenzaldehydeN-(4-chlorobenzyliden)-3-fluoro-4-(4-methoxyphenoxy)aniline

Transformations Involving the Phenoxy and Fluoro Substituents

The chemical stability of the phenoxy and fluoro substituents on the aniline ring makes their transformation challenging, yet specific reactions can be envisaged under appropriate conditions.

Phenoxy Group Transformations:

The diaryl ether linkage is known for its general inertness. Cleavage of this bond typically requires harsh reaction conditions.

Ether Cleavage: Acid-catalyzed cleavage, for instance with strong hydrohalic acids like HBr or HI, could potentially break the C-O bond. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack. masterorganicchemistry.com Reductive cleavage using methods like sodium in liquid ammonia (B1221849) (Birch reduction) or catalytic hydrogenolysis under high pressure might also be employed, although selectivity can be an issue. In some contexts, enzymatic or organophotoredox catalyzed methods have been developed for the chemoselective deprotection of phenolic ethers. nih.govchemrxiv.org

Electrophilic Substitution: The 4-methoxyphenoxy ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur on this ring, preferentially at the positions ortho to the methoxy group.

Fluoro Substituent Transformations:

The carbon-fluorine bond on an aromatic ring is exceptionally strong, rendering it largely unreactive towards nucleophilic displacement.

Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur at the C-F bond, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SF₅) at the ortho and/or para positions. nih.govnih.gov In this compound, the amino group and the phenoxy group are both electron-donating, which deactivates the ring towards nucleophilic attack, making the displacement of the fluorine atom highly unfavorable under standard SNAr conditions. nih.gov

Metal-Catalyzed Cross-Coupling: While challenging, modern cross-coupling reactions could potentially functionalize the C-F bond, although this is more commonly applied to C-Cl, C-Br, and C-I bonds.

Mechanistic Investigations of Key Synthetic Steps

A plausible and efficient synthesis of this compound involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.

Plausible Synthetic Route:

Step 1 (SNAr): Reaction of 1,2-difluoro-4-nitrobenzene with 4-methoxyphenol in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO. The 4-methoxyphenoxide ion acts as the nucleophile, displacing one of the fluorine atoms.

Step 2 (Reduction): Reduction of the resulting 2-fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene (B2581701) to the target aniline. This is commonly achieved using methods like catalytic transfer hydrogenation with iron powder and ammonium chloride in an alcohol/water mixture (Bechamp reduction). researchgate.netacs.org

Mechanistic Details of Key Steps:

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a cornerstone of aromatic chemistry and typically proceeds via a two-step addition-elimination mechanism. wikipedia.org

Addition & Meisenheimer Complex Formation: The nucleophile, in this case, the 4-methoxyphenoxide anion, attacks the aromatic ring at the carbon atom bearing a fluorine atom. This attack is directed to the C4 position (para to the strongly electron-withdrawing nitro group), as the negative charge of the resulting intermediate can be effectively delocalized onto the oxygen atoms of the nitro group. wikipedia.orgmdpi.com This addition step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. doubtnut.com The aromaticity of the ring is temporarily lost in this intermediate.

Elimination & Rearomatization: In the second, faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final substituted product. youtube.com The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, particularly when the addition of the nucleophile is the rate-determining step. doubtnut.com Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate, though the addition-elimination pathway is widely accepted for activated systems like this. imperial.ac.uk

Mechanism of Nitro Group Reduction (Bechamp Reduction): The reduction of aromatic nitro compounds with iron metal in the presence of a mild acid like ammonium chloride is a classic and reliable method. researchgate.net The mechanism is heterogeneous, occurring on the surface of the iron metal, and involves a sequence of single-electron transfers and protonations.

Electron Transfer: The iron metal (Fe⁰) acts as the reducing agent, transferring electrons to the nitro group.

Final Amine Formation: The hydroxylamine (B1172632) intermediate is finally reduced to the corresponding primary amine (-NH₂). The ammonium chloride provides the necessary protons for the reaction and helps to maintain a mildly acidic pH, preventing the formation of iron hydroxide (B78521) sludges. researchgate.net

Table 2: Summary of Mechanistic Steps

Synthetic StepReaction TypeKey IntermediateDriving Force
1. Ether Formation Nucleophilic Aromatic Substitution (SNAr)Meisenheimer ComplexResonance stabilization of the intermediate by the -NO₂ group.
2. Amine Formation Heterogeneous Catalytic ReductionNitroso and Hydroxylamine speciesStepwise electron and proton transfer from Fe/H⁺ source.

Compound Names Table

Abbreviation / Trivial NameSystematic Name
THFTetrahydrofuran
DMFDimethylformamide
DMSODimethyl sulfoxide
K₂CO₃Potassium carbonate
NaHSodium hydride
FeIron
NH₄ClAmmonium chloride
HBrHydrobromic acid
HIHydroiodic acid
-NO₂Nitro group
-CNCyano group
-SF₅Pentafluorosulfanyl group
-NH₂Amino group
-NHOHHydroxylamino group
-NONitroso group

Advanced Spectroscopic Characterization and Analytical Purity Assessment of 3 Fluoro 4 4 Methoxyphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Fluoro-4-(4-methoxyphenoxy)aniline, one would expect to observe distinct signals for the amine (-NH₂) protons, the methoxy (B1213986) (-OCH₃) protons, and the aromatic protons on both phenyl rings. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, governed by spin-spin coupling constants (J).

Carbon-13 (¹³C) NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum of the target compound would show distinct signals for each unique carbon atom. The chemical shifts would be characteristic of aromatic carbons, carbons bonded to oxygen, fluorine, and nitrogen. The presence of the fluorine atom would likely induce C-F coupling, which would appear as doublets in the spectrum for nearby carbons, providing valuable information for signal assignment.

Expected ¹H and ¹³C NMR Data (Hypothetical) A hypothetical data table is provided below for illustrative purposes, as experimental data is unavailable.

Table 1: Hypothetical ¹H NMR Data for this compound
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.5-4.0 Broad Singlet 2H -NH₂
~3.8 Singlet 3H -OCH₃
~6.5-7.2 Multiplet 7H Aromatic Protons
Table 2: Hypothetical ¹³C NMR Data for this compound
Chemical Shift (δ, ppm) C-F Coupling (J, Hz) Assignment
~55-56 - -OCH₃

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to adjacent protons (H-F coupling), which would be observable in both the ¹H and ¹⁹F spectra, providing definitive evidence for the relative positions of the fluorine and hydrogen atoms on the aniline (B41778) ring.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish correlations between protons and the carbon atoms they are directly attached to. This is crucial for assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This technique is invaluable for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as confirming the ether linkage between the two aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision. For this compound (molecular formula C₁₃H₁₂FNO₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. chemscene.com This experimental value can be compared to the calculated theoretical mass to confirm the elemental composition and molecular formula, thereby verifying the compound's identity and high purity.

Expected HRMS Data

Molecular Formula: C₁₃H₁₂FNO₂

Calculated Monoisotopic Mass: 233.0852 Da

Expected HRMS Result: m/z [M+H]⁺ = 234.0925

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule's structure and the functional groups it contains.

Fourier Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum shows absorption bands at specific frequencies (wavenumbers, cm⁻¹) corresponding to the vibrations of specific chemical bonds and functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).

C-H stretching from the aromatic rings and the methoxy group (~2850-3100 cm⁻¹).

C=C stretching within the aromatic rings (~1450-1600 cm⁻¹).

C-O stretching from the ether and methoxy groups (~1000-1300 cm⁻¹).

C-N stretching of the aromatic amine (~1250-1360 cm⁻¹).

C-F stretching (~1100-1250 cm⁻¹).

Table 3: Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Primary Amine
2850 - 3100 C-H Stretch Aromatic/Alkyl
1450 - 1600 C=C Stretch Aromatic Ring
1250 - 1360 C-N Stretch Aromatic Amine
1100 - 1250 C-F Stretch Aryl Fluoride (B91410)

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a specific fingerprint of the compound's structure. For this compound, the Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups and aromatic rings.

Key vibrational modes anticipated in the Raman spectrum would include C-H stretching vibrations of the aromatic rings, typically observed in the 3000-3100 cm⁻¹ region. The C-N stretching of the aniline group would produce a characteristic band, while the C-F stretching vibration would also be present. The ether linkage (C-O-C) would exhibit its own characteristic stretching modes. Additionally, in-plane and out-of-plane bending vibrations of the aromatic rings would contribute to the complexity of the spectrum in the fingerprint region (below 1600 cm⁻¹).

A hypothetical representation of the prominent Raman shifts for this compound is presented in the table below, based on data from structurally similar aromatic amines and ethers.

Vibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
N-H Stretch (Aniline)3300 - 3500
C=C Aromatic Ring Stretch1580 - 1620
C-N Stretch (Aniline)1250 - 1350
C-O-C Asymmetric Stretch (Ether)1220 - 1280
C-F Stretch1100 - 1200
Ring Breathing Modes990 - 1010

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the aniline and methoxyphenoxy groups, both of which are auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609).

The electronic structure is influenced by the electron-donating nature of the amino and methoxy groups, and the electron-withdrawing, albeit weak, effect of the fluorine atom. These substitutions affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the wavelengths of electronic absorption. Solvatochromic effects, where the polarity of the solvent influences the position of the absorption bands, would also be an important consideration in the analysis of this compound.

Below is a table of anticipated UV-Vis absorption data for this compound in a common organic solvent like ethanol (B145695).

Electronic TransitionExpected Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~240 - 260High
n → π~280 - 320Moderate

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach.

In such a method, a non-polar stationary phase (e.g., C18-silica) would be used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation would be based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection would most commonly be achieved using a UV detector set at one of the absorption maxima of the compound. Method validation would be crucial to ensure linearity, accuracy, precision, and sensitivity.

A representative table outlining a potential HPLC method is provided below.

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at ~290 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC analysis would likely require a high-temperature capillary column with a non-polar or moderately polar stationary phase.

The compound would be vaporized in a heated injection port and carried by an inert gas (e.g., helium or nitrogen) through the column, where separation from any volatile impurities would occur based on boiling point and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. The use of GC-MS would provide the added benefit of structural confirmation of the analyte and identification of any impurities based on their mass spectra.

A table of typical GC conditions for the analysis of anilines is shown below.

ParameterCondition
ColumnDB-5 or equivalent, 30 m x 0.25 mm ID
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial temp. 150°C, ramp to 280°C
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

Computational Chemistry and Molecular Modeling of 3 Fluoro 4 4 Methoxyphenoxy Aniline and Its Analogues

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various properties of molecules, including their geometry, electronic distribution, and spectroscopic characteristics. For 3-Fluoro-4-(4-methoxyphenoxy)aniline and its analogues, DFT calculations offer a detailed picture of their ground state electronic properties.

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For analogues of this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to calculate bond lengths, bond angles, and dihedral angles. pnrjournal.comnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Fluoroaniline (B8554772) Analogue (Note: Data is representative of typical results for similar molecules and not specific to this compound) | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C-F | 1.35 | | | C-N | 1.40 | | | C-O | 1.37 | | | C-C (aromatic) | 1.39 | | | | | C-C-C (aromatic) | 120.0 | | | | C-O-C | 118.0 | | | | C-C-N | 121.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability, chemical hardness, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. For aromatic compounds like this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the entire molecule.

Table 2: Representative Frontier Molecular Orbital Energies for an Aniline Derivative (Note: Data is for illustrative purposes and not specific to this compound)

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

The distribution of electron density in a molecule is fundamental to understanding its chemical behavior. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a useful tool for predicting the sites of electrophilic and nucleophilic attack. tci-thaijo.org

In an MEP map, regions of negative potential (typically colored red) indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, as well as on the fluorine atom, making these sites potential centers for electrophilic interaction. The hydrogen atoms of the amine group would exhibit a positive potential. tci-thaijo.org

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. asianpubs.org By comparing the computed spectrum with the experimental one, a detailed assignment of the spectral bands to specific molecular vibrations (e.g., C-H stretching, N-H bending, C-F stretching) can be made. asianpubs.org

It is common practice to scale the calculated frequencies by a scaling factor to correct for anharmonicity and the approximate nature of the theoretical methods, which often leads to a good agreement between theoretical and experimental data for aniline derivatives. asianpubs.org

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies for a Fluoroaniline Analogue (Note: Data is representative of typical results for similar molecules and not specific to this compound)

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H stretch 3617 3444 3481
N-H bend 1676 1644 1642
C-F stretch 1250 1225 1230

Global and local reactivity descriptors derived from DFT calculations, such as chemical hardness, chemical potential, and Fukui functions, provide quantitative measures of chemical reactivity. researchgate.net Fukui functions, in particular, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Natural Bond Orbital (NBO) analysis is another important tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. pnrjournal.com NBO analysis provides insights into the stability arising from intramolecular interactions, such as the delocalization of lone pairs into antibonding orbitals. For a molecule like this compound, NBO analysis can quantify the interactions between the lone pairs of the nitrogen, oxygen, and fluorine atoms with the aromatic π-systems. pnrjournal.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as a solvent. ajchem-a.com

For this compound, MD simulations can be used to explore its conformational landscape in solution, study the stability of different conformers, and analyze the hydrogen bonding interactions with solvent molecules. nih.govnih.gov These simulations are particularly useful for understanding how the molecule behaves in a biological or chemical system, providing insights that are not accessible from static calculations alone. ajchem-a.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the simulation trajectory to assess the stability and flexibility of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, 3D-QSAR models have been instrumental in designing more potent therapeutic agents and understanding the structural requirements for activity. nih.gov

Robust 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for various series of related inhibitors. nih.gov For instance, a study on quinazoline-4(3H)-one analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors resulted in statistically significant CoMFA and CoMSIA models. nih.gov The best models demonstrated high squared correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating their reliability and predictive power. nih.gov

In a study involving 3-fluoro-4-(pyrrolo[2,1-f] researchgate.netresearchgate.netresearchgate.nettriazin-4-yloxy)aniline (FPTA) and its derivatives as c-Met kinase inhibitors, docking studies were combined with QSAR to analyze the molecular features contributing to high inhibitory activity. researchgate.net The developed models help in predicting the activity of newly designed compounds, guiding synthetic efforts toward more effective inhibitors. researchgate.net

The visualization of 3D-QSAR models through contour maps provides crucial insights into the structure-activity relationships. These maps highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity. researchgate.netnih.gov For example:

Steric Fields: Green contours indicate regions where bulky substituents increase activity, while yellow contours show areas where they are detrimental.

Electrostatic Fields: Blue contours represent areas where electropositive groups enhance activity, whereas red contours suggest that electronegative groups are preferred. researchgate.net

Hydrophobic Fields: Yellow isopleths may indicate areas where hydrophobic groups would be favorable for activity, while white contours represent regions where such groups diminish inhibitory activity. researchgate.net

Hydrogen Bond Donor/Acceptor Fields: Specific maps can show favorable and unfavorable regions for hydrogen bond donors and acceptors, guiding the placement of functional groups to optimize interactions with the target receptor. nih.gov

These models serve as a powerful tool for the in silico screening of newly designed compounds, allowing researchers to prioritize the synthesis of candidates with the highest predicted activity. researchgate.net

Molecular Docking Investigations of Ligand-Target Interactions (In Silico)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how ligands, such as this compound and its analogues, interact with their biological targets at a molecular level. nih.govnih.govnih.gov This technique is crucial for studying kinase inhibitors and other therapeutic agents, providing insights into the bioactive conformations of inhibitors within the active site of enzymes like c-Met kinase, EGFR, and Cyclooxygenase (COX). nih.govresearchgate.netjaper.in

The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energy for different conformations. nih.gov The results help to elucidate the structural requirements for potent inhibition and can be used to design novel compounds with improved affinity and selectivity. nih.govjaper.in For example, docking studies on fluoroaniline derivatives against targets like B-raf protein have revealed that these compounds exhibit good binding affinity, making them promising leads for further drug discovery. researchgate.netnih.gov

Molecular docking simulations provide detailed predictions of the binding mode of a ligand within the active site of its target protein. This analysis identifies the key amino acid residues involved in the interaction and the types of non-covalent forces that stabilize the ligand-protein complex. nih.govmdpi.com

For analogues of this compound, several types of interactions are consistently observed:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation. For example, in studies of COX-2 inhibitors, hydrogen bonds are often observed with key residues such as Tyr385, Ser530, and Arg120. researchgate.netjaper.in The triazole moiety in some analogues has been shown to form hydrogen bonds, contributing to their inhibitory activity. researchgate.net

Hydrophobic Interactions: Aromatic rings and alkyl groups of the ligands frequently engage in hydrophobic interactions with nonpolar residues in the binding pocket. In COX-2, residues like Val349, Leu352, Tyr348, and Trp387 contribute to a hydrophobic pocket that accommodates the ligand. researchgate.netjaper.in

Halogen Interactions: The fluorine atom, a key feature of the parent compound, can participate in specific interactions. Halogen bonds, such as those observed between a fluoro substituent and the backbone of residues like Leu352 in COX-2, can significantly enhance binding affinity. researchgate.net

Pi-Stacking and Pi-Cation Interactions: The aromatic rings present in these molecules can form π-π stacking interactions with aromatic residues like Phe381 and Tyr355. Additionally, S/π interactions with sulfur-containing residues like Met522 have been reported. researchgate.net

Table 1: Predicted Interactions of Fluoroaniline Analogues with Target Proteins

Compound/Analogue Class Target Protein Key Interacting Residues Type of Interaction
Triazole Derivatives COX-2 LEU352, PHE381, TYR355, TRP387 Halogen Bonds, Hydrophobic, S/π Interactions
Triazole Derivatives COX-2 HIS90, SER530 Hydrogen Bonds
FPTA Derivatives c-Met Kinase PHE1223, ASP1164 Hydrophobic Interactions
Quinazoline (B50416) Analogues EGFR Specific active site residues Hydrogen Bonds, Hydrophobic
Flavone Derivatives COX-2 TYR385, ARG120 Hydrogen Bonds

This table is generated based on data from molecular docking studies. The specific interactions can vary depending on the exact ligand structure and the conformation of the protein.

The stability of the ligand-target complex is quantified by its binding energy, a critical parameter in molecular recognition. Molecular docking programs calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) binding energy indicates a more stable complex and, generally, a higher binding affinity. ijcce.ac.irresearchgate.net

Studies on various analogues have reported a range of binding energies, which correlate with their observed biological activities. For example, in a study of 4-anilinoquinazoline (B1210976) derivatives, a potent compound exhibited binding energies of -6.39 kcal/mol and -8.24 kcal/mol with EGFR and VEGFR-2, respectively. ijcce.ac.ir The more favorable binding energy with VEGFR-2 suggested a more effective interaction with this target. ijcce.ac.ir

The energetic contribution of different parts of the molecule can be analyzed to understand the structure-activity relationship. Factors influencing the binding energy include:

Lipophilicity: Higher lipophilicity can lead to more favorable hydrophobic interactions, improving binding affinity. ijcce.ac.ir

Steric Hindrance: Bulky groups that cause steric clashes with the protein will result in a less favorable binding energy. ijcce.ac.ir

Specific Interactions: The formation of strong hydrogen bonds and other specific interactions, as discussed previously, contributes significantly to a more negative binding energy. mdpi.com

Computational models can analyze the relationship between the calculated interaction energy (E_int) and the experimental inhibitory concentration (IC50), providing a method to validate the docking protocol and predict the activity of new compounds. mdpi.com

Table 2: Sample Binding Energies of Related Compounds from Docking Studies

Compound Class Target Protein Binding Energy (kcal/mol)
4-Anilinoquinazoline Derivative (8a) EGFR -6.39
4-Anilinoquinazoline Derivative (8a) VEGFR-2 -8.24
Isoxazole Derivative (L3) Topoisomerase II -10.66
Isoxazole Derivative (L2) Topoisomerase II -9.86

This table presents example data from different studies to illustrate the typical range and interpretation of binding energies in molecular docking.

Structure Activity Relationship Sar and Molecular Design Principles for 3 Fluoro 4 4 Methoxyphenoxy Aniline Derived Scaffolds

Elucidation of Key Pharmacophoric Features within Derived Analogues

Pharmacophore modeling is essential in identifying the key molecular features necessary for the biological activity of a compound. nih.govresearchgate.net For derivatives of the 3-fluoro-4-(aryloxy)aniline core, several features are critical for their interaction with kinase targets, such as the c-Met kinase. A detailed analysis of structurally related compounds reveals a consistent pharmacophore model. nih.govresearchgate.net

Key Pharmacophoric Features:

Hydrogen Bond Donor: The aniline (B41778) nitrogen (-NH2) typically acts as a crucial hydrogen bond donor, interacting with key residues in the hinge region of the kinase ATP-binding pocket.

Hydrogen Bond Acceptor: The ether oxygen linking the two aromatic rings can function as a hydrogen bond acceptor. Additionally, nitrogen atoms within heterocyclic replacements for the methoxyphenoxy group often serve as key hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: Both the fluoro-substituted aniline ring and the methoxyphenoxy ring (or its replacements) engage in hydrophobic and aromatic stacking interactions within the kinase active site.

Fluorine Substituent: The fluorine atom at the 3-position of the aniline ring plays a significant role in modulating the electronic properties of the aniline nitrogen and can participate in specific interactions with the protein.

A computational study on a series of 3-fluoro-4-(pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors identified a pharmacophore model incorporating these essential features. nih.govresearchgate.net The model highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond-donor fields for potent inhibitory activity. nih.gov

Below is a table summarizing the key pharmacophoric features and their roles:

FeatureRole in Molecular Interaction
Aniline -NH2Hydrogen bond donor to the kinase hinge region.
Ether OxygenPotential hydrogen bond acceptor.
Fluoro-Aniline RingHydrophobic and aromatic interactions. The fluorine atom modulates pKa and can form halogen bonds.
Methoxyphenoxy RingHydrophobic and aromatic interactions. The methoxy (B1213986) group can influence solubility and binding.

Conformational Analysis and its Impact on Molecular Recognition

The conformation of kinase inhibitors can significantly influence their binding affinity and selectivity. nih.gov Many kinase inhibitors are designed to bind to the "DFG-out" conformation of the kinase, an inactive state where the Asp-Phe-Gly motif of the activation loop is flipped. nih.gov This often requires a specific molecular geometry that can be accommodated in the allosteric pocket created by this conformational change.

While specific conformational analysis data for 3-fluoro-4-(4-methoxyphenoxy)aniline derivatives are not extensively published, studies on similar diaryl ether kinase inhibitors suggest that the molecule likely adopts a non-planar conformation. The rotational freedom around the ether linkage allows the two aryl rings to orient themselves optimally within the binding pocket to maximize favorable interactions. The preferred conformation will be a balance between minimizing steric hindrance and maximizing interactions such as hydrogen bonds and hydrophobic contacts. The introduction of the fluorine atom can influence these conformational preferences through electrostatic interactions. mdpi.com

Role of Fluorine and Methoxy Substituents in Modulating Intermolecular Interactions

The fluorine and methoxy substituents on the this compound core play pivotal roles in fine-tuning the molecule's properties and its interactions with target proteins.

Role of the Fluorine Substituent:

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry due to its unique properties. mdpi.com In the context of the 3-fluoro-4-phenoxyaniline (B1368075) scaffold, the fluorine atom at the 3-position has several important effects:

Modulation of Basicity: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing effect. This reduces the pKa of the aniline nitrogen, making it less basic. This can be advantageous in preventing off-target effects associated with highly basic amines and can influence the protonation state of the molecule at physiological pH.

Enhanced Binding Affinity: The fluorine atom can participate in favorable intermolecular interactions, such as dipole-dipole interactions, and in some cases, can form hydrogen bonds or halogen bonds with the protein backbone or side chains. mdpi.com

Metabolic Stability: The C-F bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.

In a study of quinazoline-based EGFR inhibitors, a 3-fluoro-benzyloxy aniline moiety was found in a highly active compound, where the fluorine residue formed novel hydrogen bond interactions with the DFG-motif of the kinase. mdpi.com

Role of the Methoxy Substituent:

The methoxy group is another common substituent in drug molecules, influencing both pharmacokinetic and pharmacodynamic properties. researchgate.net In the 4-(4-methoxyphenoxy) portion of the molecule, the methoxy group can:

Form Hydrogen Bonds: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming interactions with the target protein.

Strategic Modifications of the Aryloxyaniline Core for Enhanced Properties

The aryloxyaniline core of this compound is a versatile scaffold that can be strategically modified to enhance its biological properties, such as potency, selectivity, and pharmacokinetic profile. mdpi.com

Common modification strategies include:

Substitution on the Aniline Ring: Further substitution on the aniline ring can be explored to probe for additional interactions within the binding site. However, care must be taken not to disrupt the crucial hydrogen bonding of the aniline nitrogen.

Modification of the Ether Linkage: The ether linkage can be replaced with other linkers, such as thioether, sulfoxide, or amine linkages, to alter the conformational flexibility and electronic properties of the molecule.

Substitution on the Phenoxy Ring: The methoxy group on the phenoxy ring can be replaced with other substituents to modulate solubility, lipophilicity, and to explore potential new interactions. For instance, replacing the methoxy group with a solubilizing group could improve the compound's pharmacokinetic properties.

A study on VEGFR-2 kinase inhibitors based on a 4-(3-hydroxyphenylamino)pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine template demonstrated that incorporation of a basic amino group on the side chain could mitigate the glucuronidation of a nearby phenol (B47542) group, a common metabolic pathway. nih.gov This highlights how strategic modifications can address metabolic liabilities.

The following table outlines some potential strategic modifications and their intended effects:

Modification SiteExample ModificationPotential Effect
Aniline RingAddition of a small alkyl groupProbe for hydrophobic pockets
Ether LinkageReplacement with a thioether (-S-)Altered bond angle and flexibility
Phenoxy Ring (Methoxy)Replacement with a morpholine (B109124) or piperazine (B1678402) groupImproved solubility and potential for new interactions

Scaffold Hopping and Bioisosteric Replacements in Derived Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical entities with improved properties while retaining the desired biological activity. nih.govunipa.it These approaches are particularly valuable for moving into new chemical space, overcoming patent limitations, and improving drug-like properties. nih.gov

Scaffold Hopping:

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the spatial arrangement of the key pharmacophoric features. nih.gov For derivatives of this compound, the diaryl ether core could be replaced with various heterocyclic systems that can act as bioisosteres.

For example, the 4-methoxyphenoxy group could be replaced by a quinoline (B57606), quinazoline (B50416), or pyrazolopyrimidine ring system. unipa.it This was demonstrated in a study where a thienopyrimidinone scaffold was successfully hopped to a quinazolinone scaffold to generate novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. unipa.it

Bioisosteric Replacements:

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. mdpi.com

Common bioisosteric replacements for key functional groups in the this compound scaffold include:

Aniline Moiety: The aniline group could be replaced with other hydrogen bond donating groups, such as an amino-heterocycle.

Ether Linkage: As mentioned previously, the ether oxygen can be replaced with S, NH, or CH2.

Methoxy Group: The methoxy group can be replaced by other small, polar groups such as a hydroxyl, amino, or small alkyl groups.

The following table provides examples of potential scaffold hops and bioisosteric replacements for the this compound core:

Original MoietyPotential Scaffold Hop / BioisostereRationale
4-MethoxyphenoxyQuinolineMimics the aromatic and hydrophobic properties, introduces hydrogen bond acceptors.
Ether Linkage (-O-)Thioether (-S-)Similar size and geometry, alters electronic character.
Methoxy Group (-OCH3)Hydroxyl Group (-OH)Can act as both a hydrogen bond donor and acceptor.

Advanced Applications and Emerging Research Frontiers for 3 Fluoro 4 4 Methoxyphenoxy Aniline in Chemical Sciences

Development of Novel Pharmaceutical and Agrochemical Intermediates

The diaryl ether motif is a recognized "privileged scaffold" in medicinal and agrochemical chemistry, known for conferring favorable biological activity. researchgate.netnih.gov 3-Fluoro-4-(4-methoxyphenoxy)aniline serves as a critical intermediate in the synthesis of complex molecules designed to interact with specific biological targets.

In pharmaceutical research, this compound is a key precursor for the synthesis of a class of quinoline (B57606) and quinazoline (B50416) derivatives that function as potent protein kinase inhibitors. google.com Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov The specific structure of this compound is integral to building molecules that can effectively target and modulate the activity of kinases such as c-Met, KDR, c-Kit, flt-3, and flt-4, which are involved in cell proliferation, differentiation, and migration. google.com A notable application is in the synthesis of N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, a compound designed for cancer therapy. google.com

Target Kinase FamilyTherapeutic AreaRole of this compound
Receptor Tyrosine Kinases (e.g., c-Met, KDR)OncologyServes as a core structural component for the aniline (B41778) portion of the inhibitor, which binds to the kinase active site.
Class III Receptor Tyrosine Kinases (e.g., c-Kit, Flt-3)Oncology, HematologyProvides the necessary diaryl ether linkage and substitution pattern for creating high-affinity ligands.

In the agrochemical sector, diaryl ether herbicides have a long history of effective use in agriculture. nih.gov These compounds typically act by inhibiting key plant enzymes, leading to weed death. nih.gov The scaffold present in this compound is found in numerous synthetic compounds with demonstrated herbicidal, fungicidal, and insecticidal properties. researchgate.netnih.gov The presence of the fluorine atom can enhance metabolic stability and bioavailability, desirable traits in the design of modern pesticides. Consequently, this compound represents a promising starting material for the discovery of new agrochemical agents with potentially improved efficacy and environmental profiles.

Contributions to Materials Science and Engineering

The unique electronic and structural features of fluorinated anilines are paving the way for their use in advanced materials. While direct applications of this compound are still in nascent stages, research on structurally analogous compounds highlights significant potential in organic electronics and functional nanomaterials.

Organic Light-Emitting Diodes (OLEDs) are constructed from layers of organic molecules that emit light in response to an electric current. The performance of these devices is highly dependent on the electronic properties of the constituent materials. Research has shown that fluorinated aniline derivatives can serve as valuable building blocks for OLED materials. For example, the closely related compound 3-Fluoro-4-morpholinoaniline is utilized in the synthesis of materials for optoelectronic applications, indicating that the fluoroaniline (B8554772) core is a promising moiety for this field. The incorporation of fluorine can modulate the energy levels (HOMO/LUMO) of the material and enhance thermal stability, which are critical parameters for efficient and long-lasting OLEDs. This suggests an emerging research frontier for this compound in the design of novel emitters or host materials for next-generation displays and lighting.

Carbon nanodots (CNDs) are a class of fluorescent carbon-based nanomaterials with applications in bioimaging, sensing, and optoelectronics. Their photoluminescent properties can be tuned by surface passivation and doping with heteroatoms. The synthesis of CNDs using aniline derivatives has been shown to be an effective strategy for modifying their optical characteristics. Specifically, 3-Fluoro-4-morpholinoaniline has been used to decorate CNDs, resulting in a significant improvement in their photoluminescence quantum yield. The amine and fluorine functionalities on the aniline ring play a crucial role in passivating the surface of the nanodots and altering their electronic structure. Given these findings, this compound is a strong candidate for future research into the development of highly fluorescent and functionalized CNDs for advanced applications.

Role in Catalyst Design and Ligand Development

The development of efficient catalysts is central to modern chemical synthesis. The performance of metal-based catalysts is often dictated by the properties of the organic molecules, or ligands, that coordinate to the metal center. Both fluoroaniline and diaryl ether structures have been successfully incorporated into ligands for homogeneous catalysis. wikipedia.orgresearchgate.net

Fluorinated ligands can enhance catalytic efficiency by modifying the electronic properties of the metal center. liv.ac.uk The strong electron-withdrawing nature of fluorine can influence the reactivity and stability of the catalytic complex. Fluoroanilines have been specifically evaluated for the production of ligands used in homogeneous catalysis. wikipedia.org Furthermore, phosphine (B1218219) ligands derived from a diaryl ether scaffold, known as DAE-Phos, have been synthesized and shown to be effective in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net These flexible ligands have demonstrated high activity for the arylation of amines. researchgate.net

Given that this compound contains both of these valuable structural motifs, it represents an unexplored yet promising candidate for the development of novel ligands. Such ligands could potentially offer unique steric and electronic properties, leading to new catalytic systems with enhanced activity, selectivity, or stability for a range of important chemical transformations.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a multi-functional molecule like this compound typically involves several steps, most critically the formation of the diaryl ether bond and the introduction of the aniline functionality. Applying green chemistry principles to these steps is an active area of research.

The traditional method for forming diaryl ethers is the Ullmann condensation, which often requires high temperatures and stoichiometric amounts of copper. rsc.org Modern, greener alternatives include palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Lam cross-coupling reactions. rsc.orgorganic-chemistry.org These methods proceed under much milder conditions and use only catalytic amounts of the metal, reducing waste and energy consumption. organic-chemistry.org The development of highly active ligand systems, such as those based on biarylphosphines, has been crucial to the success of these greener methods. acs.org

The aniline group is commonly formed by the reduction of a corresponding nitroaromatic precursor. Traditional methods may use stoichiometric metal reductants (e.g., iron, tin) in strong acid, which generate significant waste. A greener alternative is catalytic hydrogenation, which uses molecular hydrogen as the reductant and produces water as the only byproduct. Emerging photochemical methods that use light to drive the reduction offer an even more sustainable approach.

Synthetic StepTraditional MethodGreen Chemistry ApproachAdvantages of Green Approach
Diaryl Ether Formation Ullmann Condensation (stoichiometric Cu, high temp.) rsc.orgPd-catalyzed Buchwald-Hartwig or Cu-catalyzed Chan-Lam coupling. rsc.orgorganic-chemistry.orgMilder reaction conditions, lower catalyst loading, reduced metal waste, higher functional group tolerance.
Aniline Synthesis Reduction of nitro group with stoichiometric metals (Fe, Sn) in acid.Catalytic hydrogenation or photochemical reduction. Use of H₂ as a clean reductant, water as the only byproduct, avoidance of harsh acids and metal waste.
Energy Input Conventional thermal heating.Microwave-assisted synthesis or photocatalysis. rsc.orgRapid heating, reduced reaction times, improved energy efficiency, potential for novel reactivity.

By integrating advanced catalytic systems, utilizing environmentally benign solvents, and employing alternative energy sources like microwave irradiation, the synthesis of this compound and its derivatives can be made significantly more sustainable. rsc.org

Q & A

Q. Basic

  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • NMR : Confirm substitution patterns:
    • ¹⁹F NMR: Single peak near -110 ppm for the fluorine atom.
    • ¹H NMR: Methoxy protons at δ 3.8–3.9 ppm; aromatic protons split into distinct multiplet patterns due to electron-withdrawing fluorine .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 248) validates molecular weight .

How can computational docking and QSAR models predict the biological activity of this compound as a kinase inhibitor?

Q. Advanced

  • Docking : Use AutoDock or Schrödinger to model interactions with c-Met kinase. The fluorine atom enhances binding via hydrophobic interactions in the ATP-binding pocket, while the methoxyphenoxy group stabilizes the DFG motif .
  • QSAR : Develop models using descriptors like logP (lipophilicity) and HOMO/LUMO (electronic effects). A study showed that electron-withdrawing groups (e.g., -F) correlate with IC₅₀ values < 100 nM for c-Met inhibition .
    Validation : Cross-check with experimental IC₅₀ assays using kinase inhibition panels .

What experimental design optimizes the photocatalytic degradation of this compound for environmental stability studies?

Q. Advanced

  • Box-Behnken Design : Vary pH (4–10), catalyst load (MnFe₂O₄/Zn₂SiO₄ at 0.5–2.5 g/L), and UV intensity (10–50 mW/cm²). Response surface methodology (RSM) identifies optimal conditions (pH 7, 1.5 g/L catalyst, 30 mW/cm²), achieving >90% degradation in 6 hours .
  • Mechanism : Hydroxyl radicals (•OH) attack the amine group, leading to deamination and ring-opening. LC-MS tracks intermediates like 3-fluoro-4-(4-methoxyphenoxy)phenol .

How do structural modifications (e.g., substituent changes) affect its kinase inhibitory activity?

Q. Advanced

  • SAR Insights :
    • Fluorine position : 3-F substitution (vs. 2-F) improves steric fit in the hydrophobic pocket of c-Met .
    • Methoxy group : Replacing methoxy with bulkier groups (e.g., isopropyl) reduces activity due to steric clashes, while electron-donating groups (e.g., -OCH₃) enhance π-stacking .
    • Phenoxy linker : Shortening the linker decreases solubility but increases membrane permeability (logP from 2.9 to 3.5) .
      Testing : Use competitive binding assays (SPR or ITC) to quantify affinity changes post-modification .

What strategies resolve contradictions in bioactivity data between in vitro and cell-based assays?

Q. Advanced

  • Solubility issues : Add DMSO (≤0.1%) or use PEG-based formulations to improve cellular uptake .
  • Metabolic stability : Incubate with liver microsomes; if rapid degradation occurs (e.g., CYP450-mediated), modify the methoxy group to block oxidation sites .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

How is the compound utilized as a pharmaceutical intermediate, and what impurities are monitored?

Q. Advanced

  • Linezolid synthesis : The compound is a precursor for morpholine-containing antibiotics. Key impurities include:
    • N-Phthalimide derivatives : Formed during protection/deprotection steps (monitored via HPLC at 220 nm) .
    • Dehalogenated byproducts : Detectable by ¹⁹F NMR absence .
      Purification : Column chromatography (silica gel, EtOAc/hexane) removes polar impurities .

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